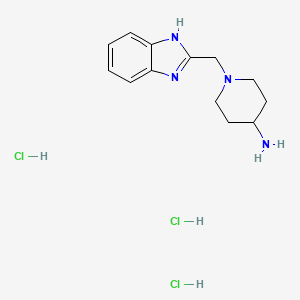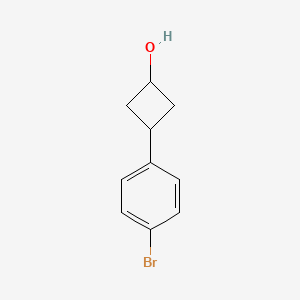
3-(4-Bromophenyl)cyclobutanol
Übersicht
Beschreibung
“3-(4-Bromophenyl)cyclobutanol” is a cyclic organic compound with a molecular formula of C10H11BrO . It has a molecular weight of 227.1 .
Molecular Structure Analysis
The InChI code for “3-(4-Bromophenyl)cyclobutanol” is 1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“3-(4-Bromophenyl)cyclobutanol” has a molecular weight of 227.1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Palladium-Catalyzed Reactions : 3-(4-Bromophenyl)cyclobutanol can undergo palladium-catalyzed reactions. One example is the formation of 4-arylmethyl-3,4-dihydrocoumarins from 3-(2-Hydroxyphenyl)cyclobutanones and aryl bromides, involving carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008).
Radical-Mediated Ring-Opening : Cyclobutanols, including 3-(4-Bromophenyl)cyclobutanol, are precursors for γ-substituted ketones. They can undergo radical-mediated ring-opening functionalization by fluorination, chlorination, bromination, or azidation (Ren & Zhu, 2016).
Cyclobutanol Ring Expansion : A transition-metal-free ring expansion of the cyclobutanol moiety to 4-tetralones, fused to heteroaromatic systems, is possible. This oxidative ring expansion is facilitated by N-bromosuccinimide and acetonitrile (Natho et al., 2018).
Synthesis of Sesquiterpenes : Cyclobutanol derivatives are used in the synthesis of cuparene-type sesquiterpenes, a class of naturally occurring organic compounds (Secci, Frongia, Ollivier, & Piras, 2007).
Biomedical Applications
Anticancer Potential : A bromophenol derivative, similar to 3-(4-Bromophenyl)cyclobutanol, demonstrated anticancer activities against human lung cancer cells. It induced cell cycle arrest and apoptosis, mediated by reactive oxygen species and the MAPK signaling pathway (Guo et al., 2018).
Antifungal Activity : Compounds similar to 3-(4-Bromophenyl)cyclobutanol showed in vitro activity against yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004).
Polymer Science
Cation Radical Polymerization : Cyclobutane polymers can be synthesized through cation radical polymerization, involving the use of tris(4-bromophenyl)aminium hexachloroantimonate (Bauld et al., 1996).
Thermal Degradation Studies : The thermal degradation of polymers derived from bromophenyl cyclobutanol derivatives has been studied to understand depolymerization, intramolecular cyclization, and formation of cyclic anhydride structures (Demirelli & Coskun, 1999).
Chemical Characterization
- Structural Analysis : The structure of ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate, a compound related to 3-(4-Bromophenyl)cyclobutanol, has been characterized through crystallography, revealing a slightly distorted screw-boat conformation (Narayana et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZJORQWSPNAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)cyclobutanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



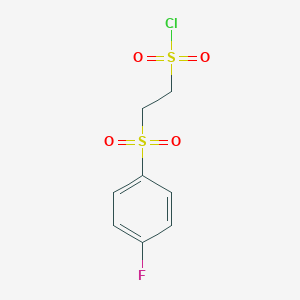
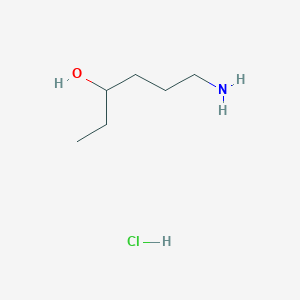
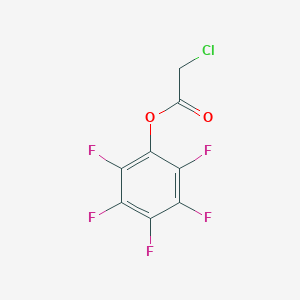
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)
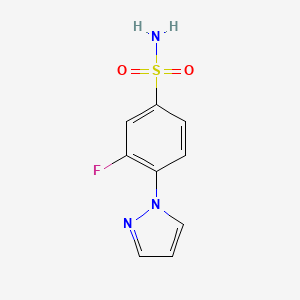
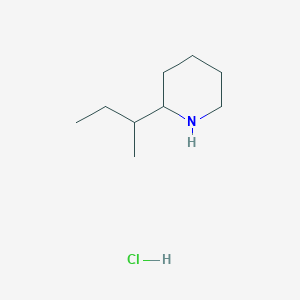
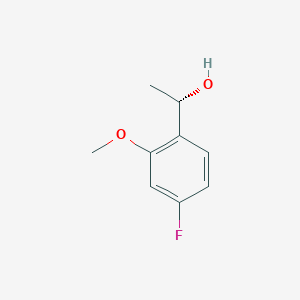
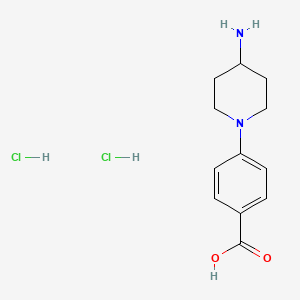
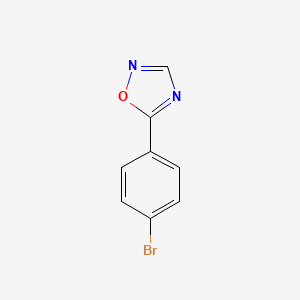
![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)
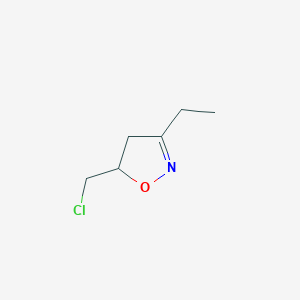
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)
![[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1443169.png)
